(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride
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Overview
Description
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and an oxolanone ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the oxolanone ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Functional Group Modification: The introduction of the amino and hydroxymethyl groups is carried out through selective functional group modifications. This may involve protection and deprotection steps to ensure the desired functional groups are introduced at the correct positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the oxolanone ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group and hydroxymethyl group play crucial roles in its binding to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one: The free base form without the hydrochloride salt.
(3S,4S)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;acetate: A similar compound with an acetate salt instead of hydrochloride.
Uniqueness
(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This combination enhances its solubility, stability, and reactivity, making it distinct from other similar compounds. Its unique properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-3-amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-3(1-7)2-9-5(4)8;/h3-4,7H,1-2,6H2;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCDBVRJQTXFC-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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